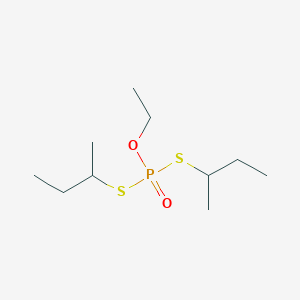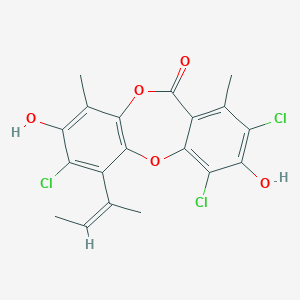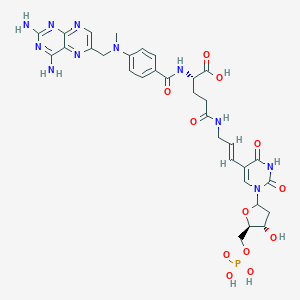
Maa-dump
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maa-dump is a potent natural compound that has been extensively studied for its potential applications in scientific research. This compound is found in the root bark of the plant Peganum harmala, which is native to the Middle East and Central Asia. The traditional use of Peganum harmala in medicine and shamanic rituals has been documented for centuries. However, recent scientific research has shed light on the unique properties of Maa-dump and its potential applications in various fields of study.
Mecanismo De Acción
The mechanism of action of Maa-dump is complex and not fully understood. It is believed to act on various molecular targets in cells, including enzymes, receptors, and ion channels. Maa-dump has been shown to inhibit the activity of certain enzymes and modulate the function of certain receptors and ion channels. These effects contribute to the biological activities of Maa-dump.
Efectos Bioquímicos Y Fisiológicos
Maa-dump has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation. Maa-dump has also been shown to have antioxidant and free radical scavenging properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Maa-dump has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized from plant material. It has a wide range of biological activities, which makes it useful for studying various molecular targets and pathways. However, Maa-dump also has some limitations. Its purity and yield can vary depending on the extraction and purification methods used. It can also be difficult to obtain large quantities of Maa-dump for use in experiments.
Direcciones Futuras
There are several future directions for research on Maa-dump. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Another area of interest is its potential as a natural pesticide or antimicrobial agent. Additionally, further research is needed to fully understand the mechanism of action of Maa-dump and its effects on various molecular targets and pathways.
In conclusion, Maa-dump is a potent natural compound that has been extensively studied for its potential applications in scientific research. Its wide range of biological activities and complex mechanism of action make it a useful tool for studying various molecular targets and pathways. Further research is needed to fully understand the potential applications of Maa-dump in various fields of study.
Métodos De Síntesis
Maa-dump can be synthesized from Peganum harmala root bark using various extraction methods. The most common method involves the use of solvents such as ethanol or methanol to extract the active compounds from the plant material. The extract is then purified using chromatography techniques to isolate Maa-dump. The purity and yield of Maa-dump can vary depending on the extraction and purification methods used.
Aplicaciones Científicas De Investigación
Maa-dump has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Maa-dump has also been shown to have neuroprotective and analgesic effects.
Propiedades
Número CAS |
106449-21-2 |
|---|---|
Nombre del producto |
Maa-dump |
Fórmula molecular |
C32H38N11O12P |
Peso molecular |
799.7 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-[[(E)-3-[1-[(4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C32H38N11O12P/c1-42(14-18-12-36-27-25(37-18)26(33)39-31(34)40-27)19-6-4-16(5-7-19)28(46)38-20(30(48)49)8-9-23(45)35-10-2-3-17-13-43(32(50)41-29(17)47)24-11-21(44)22(55-24)15-54-56(51,52)53/h2-7,12-13,20-22,24,44H,8-11,14-15H2,1H3,(H,35,45)(H,38,46)(H,48,49)(H,41,47,50)(H2,51,52,53)(H4,33,34,36,39,40)/b3-2+/t20-,21-,22+,24?/m0/s1 |
Clave InChI |
JUEDZCNWTACZMW-XWOUTAHESA-N |
SMILES isomérico |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)NC/C=C/C4=CN(C(=O)NC4=O)C5C[C@@H]([C@H](O5)COP(=O)(O)O)O)C(=O)O |
SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NCC=CC4=CN(C(=O)NC4=O)C5CC(C(O5)COP(=O)(O)O)O)C(=O)O |
SMILES canónico |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NCC=CC4=CN(C(=O)NC4=O)C5CC(C(O5)COP(=O)(O)O)O)C(=O)O |
Sinónimos |
MAA-dUMP methotrexate 5-aminoallyl-2'-deoxyuridine 5'-monophosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



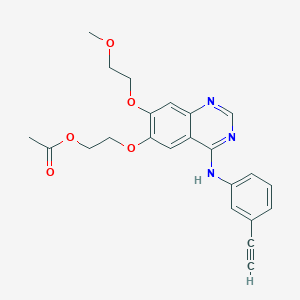

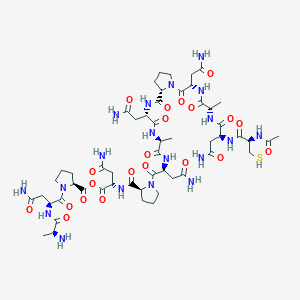


![2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine](/img/structure/B21702.png)

![9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B21718.png)
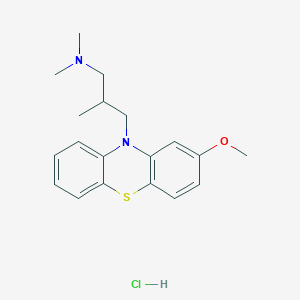

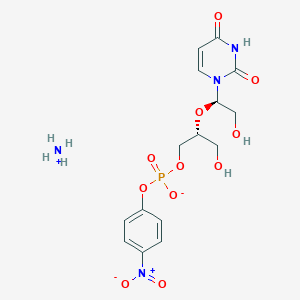
![6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B21730.png)
